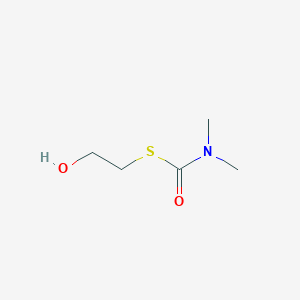

S-(2-Hydroxyethyl) dimethylcarbamothioate

Description

S-(2-Hydroxyethyl) dimethylcarbamothioate is a thiocarbamate derivative characterized by a dimethylcarbamothioate group linked to a 2-hydroxyethyl substituent. Thiocarbamates are sulfur-containing compounds with diverse applications in agrochemicals, pharmaceuticals, and biochemical research.

Properties

IUPAC Name |

S-(2-hydroxyethyl) N,N-dimethylcarbamothioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-6(2)5(8)9-4-3-7/h7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQGRYVIDSMWJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)SCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: S-(2-Hydroxyethyl) dimethylcarbamothioate can be synthesized through the reaction of primary or secondary amines with carbon disulfide under alkaline conditions . The reaction typically involves the use of ethanol or other suitable solvents and requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where the reactants are mixed under controlled conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: S-(2-Hydroxyethyl) dimethylcarbamothioate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or carbamothioate groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols .

Scientific Research Applications

S-(2-Hydroxyethyl) dimethylcarbamothioate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research has explored its use in drug development, particularly for its potential to inhibit certain enzymes and pathways.

Industry: It is utilized in the production of fungicides, pesticides, and other agricultural chemicals

Mechanism of Action

The mechanism of action of S-(2-Hydroxyethyl) dimethylcarbamothioate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Dimethylcarbamothioate Derivatives

Key Observations:

Substituent Polarity and Reactivity: The 2-hydroxyethyl group enhances hydrophilicity compared to aromatic or alkyl substituents (e.g., 3-methoxyphenyl or phenoxybutyl). This aligns with studies on S-[(2-hydroxyethyl)sulfidyl] prodrugs, where polar groups improve membrane permeability and intracellular activation . Electron-withdrawing groups (e.g., bromo, chloro, cyano in the phenyl derivative from ) increase electrophilicity, facilitating high-yield reactions (99% vs. 17% for the 3-methoxyphenyl analog) .

Biological and Industrial Applications: Pesticidal Activity: Lipophilic substituents (e.g., phenoxybutyl) correlate with pesticidal use, as seen in fenothiocarb, whereas polar groups may favor pharmaceutical applications . Pharmacological Potential: Amino and fluoro substituents (e.g., in ’s compound) are associated with enhanced bioactivity and structure-activity relationship (SAR) studies, suggesting that the hydroxyethyl variant could be tailored for drug delivery .

Functional Group Interactions

- Hydroxyethyl vs. Cysteine Modifications : highlights that S-(2-hydroxyethyl)-cysteine-4 modified l-repressor regained binding affinity (Kd = 9.82 nM) via H-bonding, suggesting analogous hydroxyethyl groups in carbamothioates may enhance biomolecular interactions .

- Methoxy vs. Halogen Substituents : Methoxy groups (electron-donating) reduce reactivity in synthesis but may enhance stability in pesticidal formulations, whereas halogens (electron-withdrawing) improve synthetic efficiency .

Biological Activity

S-(2-Hydroxyethyl) dimethylcarbamothioate is a compound that has garnered attention in various fields, particularly in biological research due to its potential applications and effects. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is a thioester derivative characterized by the following chemical structure:

- Molecular Formula : CHNOS

- CAS Number : 105-55-5

The compound contains a dimethylcarbamothioate moiety, which is known for its biological reactivity.

The biological activity of this compound primarily involves its interaction with biological macromolecules. It is hypothesized to act through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered physiological responses.

- Cellular Uptake : Its structure allows for effective cellular penetration, which can influence intracellular signaling pathways.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The results indicate a broad spectrum of activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The following table summarizes the results from various cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 12 |

These results indicate that while the compound exhibits cytotoxic effects, it may also offer therapeutic potential depending on the concentration used.

Case Study 1: Antimicrobial Efficacy

A recent case study explored the use of this compound in treating bacterial infections in vitro. The study demonstrated that:

- The compound significantly reduced bacterial load in cultures infected with Staphylococcus aureus.

- It was more effective when used in combination with conventional antibiotics, enhancing their efficacy.

Case Study 2: Cancer Cell Line Evaluation

Another case study investigated the effects of this compound on cancer cell lines. Key findings included:

- The compound induced apoptosis in HeLa cells, as evidenced by increased annexin V staining.

- It modulated key signaling pathways associated with cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.